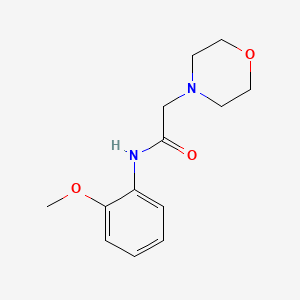![molecular formula C14H12BrN3O4S B11550849 2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11550849.png)
2-(4-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group, a nitrothiophene moiety, and a hydrazide linkage, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxyacetic acid: This intermediate is synthesized by reacting 4-bromophenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-bromophenoxy)acetohydrazide: The 4-bromophenoxyacetic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
Condensation with 4-nitrothiophene-2-carbaldehyde: Finally, the hydrazide is condensed with 4-nitrothiophene-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrothiophene moiety can participate in electron transfer reactions, while the hydrazide linkage may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-bromophenoxy)propanehydrazide: Lacks the nitrothiophene moiety, resulting in different reactivity and applications.
4-bromophenyl 4-bromobenzoate: Contains a bromophenyl group but differs in overall structure and properties.
Uniqueness
2-(4-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is unique due to the combination of its bromophenoxy, nitrothiophene, and hydrazide functionalities
特性
分子式 |
C14H12BrN3O4S |
|---|---|
分子量 |
398.23 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H12BrN3O4S/c1-9(22-12-4-2-10(15)3-5-12)14(19)17-16-7-13-6-11(8-23-13)18(20)21/h2-9H,1H3,(H,17,19)/b16-7+ |
InChIキー |
AGUYVVMKAGIBDP-FRKPEAEDSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC(=CS1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
正規SMILES |
CC(C(=O)NN=CC1=CC(=CS1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[(5E)-5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11550767.png)
![N'-[(E)-(4-Cyanophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11550772.png)
![N-(2,6-dimethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11550775.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (3,4-dimethylphenyl)carbamothioate](/img/structure/B11550786.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11550793.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11550802.png)
![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11550807.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11550811.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550815.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11550816.png)
![2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11550824.png)
![4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550825.png)

![N-[(1Z)-3-{(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11550845.png)
